4,7-dimethoxy-1-methylbenzimidazole
Description
Historical Context and Evolution of Benzimidazole (B57391) Research
The study of benzimidazoles dates back to the late 19th century, with the first synthesis of the parent compound, benzimidazole, being a significant milestone. Early research focused on understanding the fundamental reactivity and properties of this novel heterocyclic system. A pivotal moment in the evolution of benzimidazole research came in the mid-20th century with the discovery that the 5,6-dimethylbenzimidazole (B1208971) moiety is an integral part of the structure of vitamin B12. spectrabase.com This finding spurred a wave of investigations into the biological roles of benzimidazole derivatives.
The subsequent decades saw the development of numerous benzimidazole-containing compounds with diverse applications. For instance, thiabendazole, discovered in 1951, was one of the first benzimidazole-based drugs to be widely used. spectrabase.com This was followed by the development of other important therapeutic agents, including proton pump inhibitors and anthelmintics, which solidified the importance of the benzimidazole scaffold in drug discovery. ias.ac.in The continuous exploration of this chemical space has led to more potent and selective derivatives, with research in recent years focusing on areas such as oncology and antivirals. beilstein-journals.orgnih.gov
Overview of Benzimidazole Derivatives in Academic Chemical Research
Benzimidazole derivatives are a subject of intense academic research due to their remarkable versatility and broad range of biological activities. researchgate.net The "privileged" nature of the benzimidazole scaffold allows for substitutions at various positions, leading to a vast library of compounds with tailored properties. researchgate.net These derivatives have been investigated for their potential as antimicrobial, antiviral, anti-inflammatory, anticancer, and antihypertensive agents, among others. researchgate.netchemicalbook.com
Rationale for Focused Investigation of 4,7-Dimethoxy-1-methylbenzimidazole
The focused investigation of this compound is driven by the unique electronic and steric properties conferred by its specific substitution pattern. The presence of two methoxy (B1213986) groups at the 4 and 7 positions of the benzene (B151609) ring significantly increases the electron density of the aromatic system, which can modulate the compound's reactivity and its interactions with biological targets. The methyl group at the 1-position of the imidazole (B134444) ring prevents tautomerization, resulting in a single, well-defined isomer.
Furthermore, this compound serves as a key intermediate in the synthesis of more complex molecules, particularly benzimidazole-4,7-diones. researchgate.net These dione (B5365651) derivatives are of interest for their potential as bioreductive agents, which can be selectively activated in the hypoxic environments characteristic of solid tumors. Therefore, a thorough understanding of the synthesis and properties of this compound is crucial for the development of these potential therapeutic agents. The study of this specific molecule provides valuable insights into how substitution patterns on the benzimidazole scaffold can be fine-tuned to achieve desired chemical and biological properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-dimethoxy-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-12-6-11-9-7(13-2)4-5-8(14-3)10(9)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXINZOOEFKJQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=CC(=C21)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279518 | |
| Record name | 4,7-Dimethoxy-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7711-51-5 | |
| Record name | 4,7-Dimethoxy-1-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7711-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethoxy-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4,7 Dimethoxy 1 Methylbenzimidazole and Analogous Benzimidazoles
Strategic Precursor Design and Selection for the Synthesis of 4,7-Dimethoxy-1-methylbenzimidazole
The assembly of the this compound framework begins with the careful selection and synthesis of its foundational precursors. The core structure is derived from a substituted o-phenylenediamine (B120857) and a one-carbon source, followed by N-alkylation. The primary precursor is 3,6-dimethoxybenzene-1,2-diamine (B2530320), which provides the benzene (B151609) ring and the two nitrogen atoms essential for the imidazole (B134444) fusion.
The key intermediate, 3,6-dimethoxybenzene-1,2-diamine, is not commonly available and requires a targeted synthetic approach. An optimized process starting from the commercially available 1,4-dimethoxybenzene (B90301) has been developed to produce this crucial precursor with improved yields and a simplified process researchgate.net.
The synthesis pathway involves two main steps:
Dinitration of 1,4-dimethoxybenzene: The starting material, 1,4-dimethoxybenzene, undergoes nitration to introduce two nitro groups onto the aromatic ring. This reaction typically yields a mixture of dinitro isomers, including the desired 1,4-dimethoxy-2,3-dinitrobenzene (B1196538) and 1,4-dimethoxy-2,5-dinitrobenzene.
Selective Reduction: The subsequent step is a chemoselective reduction of the dinitro intermediates. Using a palladium-on-carbon (Pd/C) catalyst, the hydrogenation of the mixture of dinitro derivatives selectively yields 3,6-dimethoxybenzene-1,2-diamine as the sole isolable product researchgate.net. This selectivity is crucial as it circumvents the need for complex purification of the dinitro isomers. The reduction of a nitro group to an amine is a classic transformation, often accomplished with reagents like tin and hydrochloric acid or through catalytic hydrogenation orgsyn.org. In this optimized process, catalytic hydrogenation is preferred for its cleaner reaction profile and higher efficiency researchgate.net.
Classical and Modern Synthetic Routes for Benzimidazole (B57391) Core Formation
Once the key o-phenylenediamine precursor is obtained, the next stage is the construction of the fused imidazole ring. This can be achieved through various classical and modern synthetic strategies.
The most traditional and widely used method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carbonyl-containing compound, such as a carboxylic acid or an aldehyde rsc.org. This approach, often referred to as the Phillips synthesis, typically requires heating in the presence of a strong acid.
For the synthesis of the 4,7-dimethoxybenzimidazole scaffold, 3,6-dimethoxybenzene-1,2-diamine is condensed with a one-carbon source. In a reported procedure, formic acid serves as both the C1 source and the acidic catalyst. The diamine is heated to reflux in formic acid, which leads to cyclization and the formation of 4,7-dimethoxy-1H-benzimidazole researchgate.net. The reaction proceeds via the formation of an N-formyl intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic benzimidazole ring.
The general applicability of this condensation method is one of its key advantages, allowing for the introduction of various substituents at the 2-position of the benzimidazole ring by choosing the appropriate carboxylic acid or aldehyde.
Modern synthetic methods often employ intramolecular cyclization strategies, which can offer milder reaction conditions and greater control over regioselectivity. A prominent approach involves the intramolecular amination of aryl halides. In this strategy, a precursor is designed to contain both the amine and the aryl halide functionalities within the same molecule, poised for cyclization.
For the synthesis of analogous benzimidazoles, this involves preparing a precursor like an N-(2-haloaryl)amidine. The subsequent carbon-nitrogen bond formation to close the ring can be promoted by a base, sometimes without the need for a transition metal catalyst. For instance, the intramolecular cyclization of N-(2-iodoaryl)benzamidines can be achieved using potassium carbonate in water at elevated temperatures, providing a transition-metal-free route to 2-substituted benzimidazoles. This highlights a green chemistry approach to benzimidazole synthesis.
Advanced Catalytic Approaches in Benzimidazole Synthesis
To improve reaction efficiency, yield, and environmental footprint, numerous advanced catalytic systems have been developed for benzimidazole synthesis. These methods can be broadly categorized into metal-mediated and metal-free catalysis.
Metal-Mediated Catalysis: Transition metals, particularly palladium and copper, are powerful catalysts for forming the C-N bonds necessary for the benzimidazole ring. As noted, palladium catalysis is instrumental in the synthesis of the 3,6-dimethoxybenzene-1,2-diamine precursor via hydrogenation researchgate.net. In other strategies, palladium or copper catalysts are used to facilitate the intramolecular cyclization of o-haloanilines with amides or nitriles. These cross-coupling reactions often exhibit high efficiency and broad functional group tolerance.
Metal-Free Catalysis: Growing interest in sustainable chemistry has spurred the development of metal-free catalytic systems. Water has been shown to mediate the chemoselective one-pot synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine and aldehydes, promoted by trimethylsilyl (B98337) chloride (TMSCl) at room temperature rsc.org. This aqueous system offers excellent efficiency and selectivity while avoiding toxic organic solvents and heavy metal catalysts. Other metal-free approaches utilize iodine or strong bases like potassium hydroxide (B78521) in DMSO to promote the cyclization.
The final step to obtain this compound is the N-methylation of the 4,7-dimethoxy-1H-benzimidazole intermediate. This is a standard N-alkylation reaction, typically achieved by treating the benzimidazole with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base (e.g., sodium hydride or potassium carbonate) to deprotonate the imidazole nitrogen, which then acts as a nucleophile.
The table below summarizes various catalytic approaches applicable to benzimidazole synthesis.
| Catalytic System | Reactants | Key Features | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Dinitroarenes, H₂ | Selective reduction of nitro groups to form o-phenylenediamines. | researchgate.net |
| Formic Acid (as reactant and catalyst) | o-Phenylenediamine | Classical condensation method for forming the unsubstituted imidazole ring. | researchgate.net |
| Trimethylsilyl chloride (TMSCl) in Water | o-Phenylenediamine, Aldehydes | Metal-free, chemoselective synthesis of 1,2-disubstituted benzimidazoles at room temperature. | rsc.org |
| Potassium Carbonate in Water | N-(2-iodoaryl)benzamidines | Transition-metal-free intramolecular N-arylation. | N/A |
Photocatalysis and Electrocatalysis in Benzimidazole Formation
In recent years, photocatalysis and electrocatalysis have emerged as powerful and sustainable tools for organic synthesis, including the formation of the benzimidazole scaffold. These methods offer green alternatives to conventional thermal reactions, often proceeding under mild conditions with high efficiency.
Photocatalytic approaches utilize light energy to drive chemical transformations. For instance, a novel Fe/Co bimetallic photothermal catalyst has been employed to fix CO2 for the synthesis of cyclic carbonates, showcasing the potential of light-driven catalysis in related heterocyclic syntheses. researchgate.net Another study demonstrated the use of a metal-free photocatalyst with both a redox center and a Lewis acid site for the selective synthesis of mono- and disubstituted benzimidazoles through the cross-dehydrocoupling of alcohols and aromatic diamines. acs.org The combination of a photocatalyst and a hydrogen atom transfer (HAT) reagent has also been shown to activate ethanol (B145695) for the synthesis of benzimidazoles. acs.org
Electrocatalysis, on the other hand, uses electrical energy to facilitate reactions. An electrochemical reduction-induced cyclization of azobenzenes with aldehydes provides a route to N-protected benzimidazoles through the cleavage of the N=N bond. organic-chemistry.org These innovative catalytic systems highlight a significant shift towards more sustainable and efficient methods for constructing the benzimidazole core.
Heterogeneous and Homogeneous Catalytic Systems
Both heterogeneous and homogeneous catalytic systems have been extensively developed for the synthesis of benzimidazoles, each offering distinct advantages. doi.org
Heterogeneous Catalysis:
Heterogeneous catalysts are prized for their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. doi.orgresearchgate.net A variety of solid-supported catalysts have been successfully employed in benzimidazole synthesis.
Metal-Organic Frameworks (MOFs): MIL-101(Cr) has been used as an efficient heterogeneous catalyst, yielding quantitative conversion of products. This catalyst can be easily recovered and reused without a significant loss in its catalytic activity. researchgate.net
Nanoparticles: Supported gold nanoparticles (AuNPs), particularly Au/TiO2, have shown high efficacy in the selective synthesis of 2-substituted benzimidazoles at ambient conditions without the need for additives. mdpi.comnih.gov The Au/TiO2 catalyst can be recycled and reused multiple times without a significant drop in its catalytic performance. nih.gov Other nanoparticle catalysts, such as nano-Fe2O3 and zinc sulfide (B99878) nanoparticles (nano-ZnS), have also been utilized. rsc.org
Modified Supports: Engineered materials like MgO@DFNS (dendritic fibrous nanosilica) have demonstrated excellent catalytic activity, achieving high conversion and selectivity under mild conditions. rsc.org Phosphonic acid functionalized magnetic nanoparticles have also been used, offering an eco-friendly and cost-effective system with a simple work-up procedure. researchgate.net
Homogeneous Catalysis:
Homogeneous catalysts, while sometimes more challenging to separate, often exhibit high activity and selectivity.
Metal Complexes: Pincer complexes of earth-abundant metals like cobalt have been used for the dehydrogenative coupling of primary alcohols and aromatic diamines to form 2-substituted benzimidazoles under base-free conditions. acs.org
Lewis Acids: Metal triflates, such as Sc(OTf)3, and lanthanide catalysts have been reported to effectively catalyze the condensation of o-phenylenediamine and aldehydes. rsc.org Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) has been shown to control the selectivity of the reaction, favoring the formation of either 1,2-disubstituted or 2-substituted benzimidazoles depending on the reaction conditions. beilstein-journals.org
Organocatalysts: L-proline, a readily available and inexpensive amino acid, has been used as an organocatalyst for benzimidazole synthesis in aqueous media under reflux conditions. ijrar.org
The choice between heterogeneous and homogeneous catalysis often depends on the desired scale of the reaction, cost considerations, and the specific substrates involved.
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound and its analogs. Mechanistic studies shed light on the roles of various reaction components and conditions, enabling the rational design of more efficient synthetic protocols.
Proposed Reaction Mechanisms and Intermediates
The synthesis of benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids generally proceeds through a cyclocondensation pathway. nih.govrsc.org The initial step typically involves the formation of a Schiff base (imine) intermediate through the condensation of one of the amino groups of the o-phenylenediamine with the carbonyl group of the aldehyde. rsc.org This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The final step is an aromatization, often involving oxidation, to yield the stable benzimidazole ring.
In some proposed mechanisms, the catalyst plays a key role in activating the aldehyde and the imine intermediate, facilitating the nucleophilic attack and subsequent cyclization. rsc.org For instance, in reactions catalyzed by Er(OTf)3, it is suggested that electron-rich aldehydes coordinate more effectively to the catalyst, which promotes the addition of the amine group to the carbonyl group. beilstein-journals.org
A cascade reaction pathway has also been proposed in certain syntheses, where a spiro-compound is formed as a key intermediate, which then rearranges to the final benzimidazole derivative. rsc.org
Role of Oxidants and Reducing Agents in Cyclocondensation
The final aromatization step in benzimidazole synthesis often requires an oxidant to remove two hydrogen atoms from the cyclized intermediate. Various oxidizing agents have been employed for this purpose. rsc.org For example, an oxone-mediated tandem transformation has been reported where a tetrahydroquinazoline (B156257) intermediate undergoes ring distortion to afford the 2-substituted benzimidazole. organic-chemistry.org
Conversely, some synthetic routes for benzimidazoles involve reductive coupling reactions. In these cases, reducing agents are essential. For example, the synthesis of benzimidazoles from o-nitroanilines and alcohols is promoted by a combination of sodium sulfide and iron(III) chloride hexahydrate in an unbalanced redox condensation. organic-chemistry.org Another method involves a transition-metal-free transfer hydrogenative cascade reaction using a combination of KOtBu and Et3SiH as reagents. organic-chemistry.org Dimethylamine borane (B79455) has also been used as a non-toxic reducing agent in the synthesis of benzimidazoles via CO2 insertion. doi.org
Influence of Reaction Conditions (Solvent, Temperature, Additives) on Yield and Selectivity
The yield and selectivity of benzimidazole synthesis are highly dependent on the reaction conditions.
Solvent: The choice of solvent can significantly impact the reaction outcome. For instance, in the synthesis of 2-phenyl-1H-benzimidazole catalyzed by Au/TiO2, a mixture of CHCl3:MeOH (3:1) was found to be the optimal solvent system. mdpi.com In other studies, ethanol has been identified as an excellent solvent, providing good to excellent yields. rsc.org The use of aqueous media has also been explored as a green alternative. ijrar.org
Temperature: Temperature plays a critical role in controlling the reaction rate and selectivity. In some cases, increasing the reaction temperature can drive the reaction towards the desired product. For example, in a gold-catalyzed reaction, the imine was the sole product at 25 °C, while the desired benzimidazole was obtained in high yield at 50 °C. mdpi.com However, other syntheses are optimized to proceed at ambient temperature. rsc.org
Additives and Catalysts: The presence and amount of catalysts and additives are paramount. The catalyst loading needs to be optimized to achieve the best conversion and selectivity. For example, with an MgO@DFNS catalyst, a 10 wt% loading was found to be optimal, with higher loadings leading to a decrease in selectivity. rsc.org Additives like ammonium (B1175870) salts can also act as catalysts; for instance, NH4Cl was found to be an effective catalyst for the condensation of o-phenylenediamine with carbonyl compounds. nih.gov The choice of catalyst can also dictate the product distribution. For example, using Er(OTf)3 as a catalyst can selectively lead to either mono- or di-substituted benzimidazoles, whereas the absence of the catalyst can result in a mixture of products. beilstein-journals.org
Interactive Data Table: Influence of Reaction Conditions on Benzimidazole Synthesis
Derivatization Strategies for this compound
Derivatization of the benzimidazole core is a common strategy to modulate its physicochemical and biological properties. For this compound, derivatization can occur at various positions, primarily at the N1 position if starting from the corresponding 1H-benzimidazole, or through modifications of the substituents on the benzene ring.
Novel benzimidazole derivatives have been synthesized carrying thiosemicarbazide (B42300) and triazole moieties at the N1 position. nih.gov Another approach involves linking acetamide (B32628) and azetidinone moieties to the benzimidazole scaffold. researchgate.net Furthermore, the synthesis of pyrazole-benzimidazole hybrids has gained attention due to their potential antioxidant properties. nih.gov
The synthesis of benzimidazole derivatives bearing hydrazone, 1,2,4-triazole, and 1,3,4-oxadiazole (B1194373) moieties has also been reported. researchgate.net These derivatization strategies often aim to explore the structure-activity relationships of benzimidazole compounds for various applications.
Regioselective Functionalization of the Benzimidazole Ring
The ability to selectively introduce functional groups at specific positions on the benzimidazole ring is paramount for developing new compounds with desired properties. The reactivity of the benzimidazole system can be complex, with the five-membered imidazole ring generally being more reactive than the six-membered benzene ring. mdpi.com However, various methods have been developed to control the regioselectivity of functionalization reactions.
Direct C-H arylation is one such powerful technique. For instance, metal-free, visible-light-mediated synthesis has been employed for the regioselective C-H arylation of 1-(2-iodobenzyl)-1H-benzo[d]imidazole, leading to the formation of tetracyclic benzimidazoles. nih.gov The reaction conditions, such as the choice of solvent and base, are crucial for achieving high regioselectivity. nih.gov Similarly, palladium-catalyzed direct arylation has been used for the C4 arylation of benzofurazan, a related heterocyclic system, highlighting the potential for such methods to be applied to benzimidazoles. mdpi.com
The inherent reactivity of the benzimidazole nucleus can also be exploited. For example, the bulkiness of substituents can dictate the regioselectivity of a reaction. In the synthesis of ring-fused benzimidazoles, the steric hindrance around a primary amine was found to control the cyclization pathway, leading to different regioisomers. nih.gov
Furthermore, the use of directing groups can effectively control the site of functionalization. This strategy has been successfully applied in the C4-oxidative alkenylation of tryptophan derivatives, where a directing group was essential to achieve the desired regioselectivity. mdpi.com While not yet reported for this compound specifically, these methodologies provide a strong foundation for the development of regioselective syntheses of this and other functionalized benzimidazoles.
Post-Cyclization Modifications at Nitrogen and Carbon Positions
Once the core benzimidazole ring system is formed, further modifications at both nitrogen and carbon atoms can be carried out to generate a diverse range of analogs. These post-cyclization modifications are essential for structure-activity relationship (SAR) studies.
Nitrogen Functionalization: Alkylation, particularly methylation, at the N1 position is a common modification. A variety of methods exist for the N-alkylation of benzimidazoles, including the use of dialkyl oxalates and alkoxides, as well as phase transfer catalysis. scilit.com For the synthesis of 1-benzyl-4,7-dimethoxy-1H-benzimidazole, a precursor to the corresponding dione (B5365651), sodium hydride is used to deprotonate the benzimidazole, followed by reaction with benzyl (B1604629) bromide. researchgate.net
Carbon Functionalization: Modifications at the C2 position are frequently achieved by selecting the appropriate carboxylic acid or its derivative during the initial cyclization step. For instance, cyclo-condensation of 1,4-dimethoxy-2,3-diaminobenzene with acetic acid or trifluoroacetic acid yields 4,7-dimethoxy-2-methylbenzimidazole and 4,7-dimethoxy-2-trifluoromethylbenzimidazole, respectively. mdpi.com
Further functionalization of the benzene ring of the benzimidazole core can be achieved through various reactions. For example, demethylation and subsequent chlorination of 4,7-dimethoxy-2-methylbenzimidazole with aqua regia (a mixture of concentrated hydrochloric acid and nitric acid) produces 5,6-dichloro-2-methylbenzimidazole-4,7-dione. mdpi.com This dione can then be reacted with various aniline (B41778) derivatives to introduce substituents at the C5 and C6 positions. mdpi.com
Radical cyclization reactions have also been employed to introduce complex fused ring systems onto the benzimidazole scaffold. For example, Bu3SnH-mediated 6-exo-trig cyclizations of aryl radicals generated from 1-allyl-2-(ω-bromoaryl)benzimidazoles have been used to prepare aryl ring-fused benzimidazolequinones. researchgate.net More recently, visible-light-promoted radical cyclization of unactivated alkenes in benzimidazoles has been developed for the synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. nih.gov
Synthetic Routes to N-Methylated Benzimidazoles
The synthesis of N-methylated benzimidazoles, including this compound, can be achieved through several distinct pathways.
One common approach involves the direct N-methylation of a pre-formed benzimidazole ring. An efficient and highly regioselective N-methylation protocol has been developed that furnishes the sterically more hindered isomer, which is often the minor product in other methods. nih.gov This methodology utilizes mild reaction conditions and is tolerant of a wide range of functional groups. nih.gov
Alternatively, the N-methyl group can be introduced prior to the cyclization step. For example, the reaction of N-methyl-1,2-phenylenediamine with carbonitriles, mediated by sodium hydride, provides a route to N-methylbenzimidazoles. organic-chemistry.org This method has the advantage of tolerating acid-labile protecting groups. organic-chemistry.org Another strategy involves the condensation of aniline derivatives with N-methylated imidazole moieties, followed by cyclization. acs.org
A specific, optimized process for the preparation of 4,7-dimethoxy-1H-benzimidazole, a key intermediate for N-substituted derivatives, starts from commercially available 1,4-dimethoxybenzene. researchgate.net This multi-step synthesis involves nitration, reduction to form 3,6-dimethoxybenzene-1,2-diamine, and subsequent cyclization. researchgate.net The resulting 4,7-dimethoxy-1H-benzimidazole can then be N-methylated using a suitable methylating agent.
Copper-catalyzed cyclization reactions have also emerged as a powerful tool for benzimidazole synthesis. An improved, ligand-free copper-catalyzed method for the cyclization of o-bromoarylamines with nitriles has been reported to produce a wide range of benzimidazoles in high yields. rsc.org While not explicitly demonstrated for this compound, the broad substrate scope of this reaction suggests its potential applicability. rsc.org Similarly, CuI-mediated intramolecular cyclization of amidine intermediates has been used to synthesize 1-aryl-5,6,7-trimethoxybenzimidazoles. nih.gov
The choice of synthetic route to a specific N-methylated benzimidazole will depend on factors such as the availability of starting materials, the desired substitution pattern, and the need for regiochemical control.
Advanced Spectroscopic Characterization and Structural Elucidation of 4,7 Dimethoxy 1 Methylbenzimidazole Derivatives
Vibrational Spectroscopy for Molecular Structure and Bonding Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy: Fundamental Mode Assignments and Force Constant Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. For 4,7-dimethoxy-1-methylbenzimidazole, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of the benzimidazole (B57391) core, the methoxy (B1213986) groups, and the methyl substituent.
While a specific, experimentally-derived and fully assigned FT-IR spectrum for this compound is not widely available in peer-reviewed literature, the fundamental modes can be predicted based on the analysis of related benzimidazole derivatives. researchgate.netorientjchem.orgresearchgate.net The key vibrational modes would include:
C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methoxy groups would appear in the 3000-2850 cm⁻¹ range.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring are expected to produce strong bands in the 1650-1450 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations of the imidazole (B134444) ring and the N-methyl group will likely be observed in the 1350-1200 cm⁻¹ range.
C-O Stretching: The characteristic asymmetric and symmetric stretching vibrations of the methoxy groups (Ar-O-CH₃) are predicted to occur around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.
Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-650 cm⁻¹ region.
Force constant analysis, typically performed using computational methods such as Density Functional Theory (DFT), would provide a more quantitative understanding of the bond strengths. Such calculations, when correlated with experimental FT-IR data, allow for a more precise assignment of the vibrational modes.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=N/C=C Ring Stretch | 1650 - 1450 |
| C-N Stretch | 1350 - 1200 |
| Asymmetric C-O Stretch | ~1250 |
| Symmetric C-O Stretch | ~1050 |
| Aromatic C-H Out-of-Plane Bend | 900 - 650 |
Note: These are predicted values based on the analysis of similar compounds and general spectroscopic principles.
Fourier Transform Raman (FT-Raman) Spectroscopy: Complementary Vibrational Studies and Polarized Measurements
FT-Raman spectroscopy serves as a valuable complement to FT-IR, as it provides information about the vibrational modes that are Raman-active. In general, vibrations that cause a significant change in the polarizability of the molecule are strong in the Raman spectrum, while those that lead to a large change in the dipole moment are strong in the IR spectrum. For centrosymmetric or near-centrosymmetric molecules, the rule of mutual exclusion applies, meaning that vibrations that are IR-active are Raman-inactive, and vice versa. While this compound is not centrosymmetric, certain vibrations will be more prominent in one technique over the other.
The FT-Raman spectrum of this compound is expected to show strong bands for the aromatic ring stretching vibrations and the C=C and C=N bonds, as these involve significant changes in polarizability. The symmetric vibrations of the methoxy groups are also likely to be more intense in the Raman spectrum compared to the IR spectrum.
Polarized Raman measurements, performed on oriented samples such as single crystals, can provide further structural information. By analyzing the intensity of the scattered light as a function of the polarization of the incident and scattered beams, the symmetry of the vibrational modes can be determined. This information is crucial for making definitive assignments of the vibrational bands and for understanding the molecular orientation in the crystal lattice. To date, no specific polarized Raman studies on this compound have been reported in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
One-Dimensional (¹H, ¹³C, ¹⁵N) NMR for Chemical Shift and Coupling Analysis
One-dimensional NMR spectra provide fundamental information about the number and types of atoms present in a molecule.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons, the N-methyl protons, and the methoxy protons. The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy groups and the electron-withdrawing imidazole ring. Based on data from a closely related compound, 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, the aromatic protons are expected to appear as doublets in the range of 6.5-7.0 ppm. mdpi.comresearchgate.net The N-methyl protons would likely be a singlet around 3.8-4.0 ppm, and the two methoxy group protons would also appear as singlets, potentially at slightly different chemical shifts due to their electronic environments, in the region of 3.9-4.1 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. A ¹³C NMR spectrum for this compound has been reported. spectrabase.com The chemical shifts are influenced by the substituents on the benzene (B151609) ring and the imidazole moiety. The quaternary carbons of the benzimidazole ring are expected at lower field, while the methoxy and methyl carbons will be at higher field.
Table 2: Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 | 143.2 |
| C4 | 134.1 |
| C5 | 100.1 |
| C6 | 103.4 |
| C7 | 134.9 |
| C3a | 127.3 |
| C7a | 130.1 |
| N-CH₃ | 30.5 |
| 4-OCH₃ | 55.7 |
| 7-OCH₃ | 56.0 |
Data sourced from SpectraBase. spectrabase.com
¹⁵N NMR: Nitrogen-15 NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atoms in the imidazole ring. The chemical shifts of the N1 and N3 atoms would be different due to the presence of the methyl group on N1. While no specific ¹⁵N NMR data for this compound is available, studies on other benzimidazoles suggest that the chemical shifts would be in the range of -150 to -250 ppm relative to nitromethane. nih.gov
Two-Dimensional (COSY, APT, HSQC) NMR for Connectivity and Proton-Carbon Relationships
Two-dimensional NMR experiments are essential for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the connectivity of the atoms in the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would primarily show the correlation between the two aromatic protons on the benzene ring, confirming their ortho relationship.
APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer): These experiments are used to determine the multiplicity of carbon signals (CH, CH₂, CH₃, or quaternary C). This would be instrumental in confirming the assignments of the methyl, methoxy, and aromatic CH carbons in the ¹³C NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows the correlation between a proton and the carbon to which it is directly attached. An HSQC spectrum of this compound would definitively link the proton signals to their corresponding carbon signals, for example, connecting the aromatic proton signals to their respective aromatic carbon signals and the methyl and methoxy proton signals to their carbon signals.
While specific 2D NMR data for this compound is not published, these techniques are standard for the structural elucidation of novel organic compounds. ugm.ac.idarabjchem.org
Solid-State NMR for Crystal Packing and Polymorphism
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to these interactions, which provide valuable information about the local environment and packing of molecules in a crystal lattice.
For this compound, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) NMR experiments could be employed. The chemical shifts in the solid state may differ from those in solution due to intermolecular interactions, such as π-π stacking of the benzimidazole rings. These differences can provide insights into the crystal packing arrangement. nih.govbeilstein-journals.org
Furthermore, ssNMR is highly sensitive to the presence of different crystalline forms, or polymorphs. Each polymorph would have a unique crystal packing and, consequently, a distinct ssNMR spectrum. This makes ssNMR an excellent tool for identifying and characterizing polymorphism in crystalline solids. To date, no solid-state NMR studies have been reported for this compound.
Electronic Spectroscopy (UV-Vis) for Charge Transfer and Electronic Transitions
UV-Visible spectroscopy provides insight into the electronic structure of molecules by probing transitions between electronic energy levels.
The UV-Vis absorption spectrum of this compound is expected to arise from π-π* transitions within the conjugated benzimidazole system. The presence of two electron-donating methoxy groups (-OCH₃) at the C4 and C7 positions would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzimidazole. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level.
Solvent polarity is expected to influence the absorption and emission spectra. In a study of various substituted benzimidazoles, a positive emission solvatochromism was observed, indicating a more polar excited state compared to the ground state. researchgate.net For this compound, increasing solvent polarity may lead to a red-shift in the emission spectrum, a phenomenon attributed to the stabilization of the excited state by solvent molecules. researchgate.net
The fluorescence properties are also dictated by the substituents. Generally, electron-donating groups enhance fluorescence efficiency. acs.org The methoxy groups in this compound are therefore expected to contribute to its luminescent properties. The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the change in geometry between the ground and excited states. Large Stokes shifts are often observed in benzimidazole derivatives, pointing to significant electronic redistribution upon excitation. acs.org
Table 1: Expected UV-Vis Absorption and Emission Data for Benzimidazole Derivatives in Different Solvents Note: This table is illustrative, based on general principles and data for related compounds, as specific data for this compound is not readily available.
| Compound Analogue | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| Triphenylamine-benzimidazole | Methylcyclohexane | ~340 | ~380 | ~3100 |
| Triphenylamine-benzimidazole | Ethanol (B145695) | ~340 | ~420 | ~5500 |
Data compiled from studies on various benzimidazole derivatives to illustrate solvent and substituent effects. acs.orgnih.gov
Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor moiety upon photoexcitation. In donor-acceptor (D-A) systems, this can lead to fluorescence quenching or the formation of a charge-transfer state. nih.gov The benzimidazole core can act as either an electron acceptor or donor, depending on the substituents attached to it. researchgate.net
For this compound, the methoxy groups are strong electron donors. If an electron-withdrawing group were to be introduced elsewhere on the molecule (e.g., at the C2 position), a D-π-A structure would be formed. In such a derivative, excitation could lead to an intramolecular charge transfer (ICT) process from the methoxy-substituted benzene ring (the donor) to the electron-withdrawing group (the acceptor), mediated by the benzimidazole bridge. acs.org This ICT process is often characterized by a large Stokes shift and strong solvent dependence of the emission spectrum. acs.org The efficiency of PET is crucial in the design of fluorescent sensors, where the binding of an analyte can modulate the PET process and "switch on" fluorescence. nih.gov
X-ray Diffraction for Crystalline Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.net
A single-crystal X-ray diffraction analysis of this compound would provide precise coordinates for each atom in the molecule. uni-mainz.de This would confirm the planarity of the benzimidazole ring system and determine the orientation of the methoxy and methyl groups relative to the core. In similar structures, the benzimidazole core is typically found to be nearly planar. researchgate.netmdpi.com
The analysis would also reveal the crystal packing arrangement, which is governed by intermolecular forces such as van der Waals interactions and, potentially, C-H···π or π-π stacking interactions between the aromatic rings. researchgate.net The way molecules pack in the crystal lattice is crucial for determining the material's bulk properties. Data from related substituted benzimidazoles show a variety of packing motifs, often leading to three-dimensional architectures. researchgate.netnih.gov
Table 2: Illustrative Crystallographic Data for a Substituted Benzimidazole Derivative Note: This table presents example data for a related compound to illustrate the outputs of a single-crystal X-ray diffraction study. mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.501(1) |
| β (°) | 98.618(1) |
| γ (°) | 103.818(1) |
| Volume (ų) | 900.07(5) |
Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and determine the unit cell parameters of a material. xray.cz A PXRD pattern for a pure, crystalline sample of this compound would consist of a series of sharp peaks at specific diffraction angles (2θ). This pattern serves as a unique "fingerprint" for the crystalline phase. researchgate.net
The positions and intensities of the peaks can be used to determine the lattice parameters (a, b, c, α, β, γ) of the unit cell. This technique is essential for quality control, confirming the identity and purity of a synthesized batch of the compound. For example, the presence of amorphous material would be indicated by a broad hump in the background, while the presence of crystalline impurities would result in an additional set of diffraction peaks. xray.cznih.gov
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| 1-methylbenzimidazole (B167850) |
| Triphenylamine-benzimidazole |
| Acrylate-substituted benzimidazole |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing crucial information regarding their molecular weight and fragmentation patterns. In the context of this compound and its derivatives, mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or high-resolution mass spectrometry (HRMS), offers deep insights into their chemical makeup.
Detailed analysis of the mass spectra of benzimidazole derivatives reveals characteristic fragmentation pathways that are instrumental in confirming their structural integrity. While specific fragmentation data for this compound is not extensively documented in publicly available literature, the fragmentation behavior can be reliably inferred from the analysis of closely related analogues and the general principles of mass spectrometry for this class of compounds.
Research on a closely related compound, 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, provides valuable high-resolution mass spectrometry (HRMS) data, which confirms the elemental composition of the molecule with high accuracy. mdpi.com The observed exact mass corresponds closely to the calculated theoretical mass, lending confidence to the assigned structure. mdpi.com
Table 1: High-Resolution Mass Spectrometry Data for 2-(Fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole mdpi.com
| Parameter | Value |
| Ionization Mode | ESI-TOF (Positive) |
| Calculated Exact Mass [M+H]⁺ | 225.1039 |
| Observed Exact Mass [M+H]⁺ | 225.1040 |
The fragmentation of benzimidazole derivatives under electron ionization (EI) typically involves several key pathways. researchgate.netjournalijdr.com For this compound, the molecular ion peak (M⁺) would be expected. Subsequent fragmentation is likely to proceed through the loss of stable neutral molecules and radical species.
Common fragmentation patterns observed in substituted benzimidazoles include the loss of a methyl radical (CH₃•) from the N-methyl group or from a methoxy group, and the cleavage of the imidazole ring. researchgate.net The loss of a hydrogen cyanide (HCN) molecule is another characteristic fragmentation pathway for the benzimidazole core. journalijdr.com Furthermore, the methoxy groups can undergo cleavage, leading to the loss of a formaldehyde (B43269) (CH₂O) or a formyl radical (CHO•).
Based on these established principles, a plausible fragmentation pattern for this compound can be proposed. The initial ionization would generate the molecular ion. This ion could then undergo several fragmentation steps, including the loss of a methyl group, followed by the sequential loss of carbon monoxide (CO) from the methoxy groups, and cleavage of the heterocyclic ring.
Table 2: Proposed Key Fragmentation Ions for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment | Plausible Neutral Loss |
| 192 | [M]⁺ | - |
| 177 | [M - CH₃]⁺ | CH₃• |
| 162 | [M - 2CH₃]⁺ or [M - CH₂O]⁺ | 2CH₃• or CH₂O |
| 149 | [M - CH₃ - CO]⁺ | CH₃•, CO |
| 134 | [M - 2CH₃ - CO]⁺ or [M - CH₂O - CO]⁺ | 2CH₃•, CO or CH₂O, CO |
| 121 | [M - CH₃ - 2CO]⁺ | CH₃•, 2CO |
It is important to note that the relative intensities of these fragment ions would depend on the ionization energy and the specific instrumentation used. The analysis of these patterns provides a molecular fingerprint, enabling the unambiguous identification of this compound and its derivatives in various analytical applications.
Extensive searches for data pertaining to Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, Fukui functions, AIM charges, Electron Localization Function (ELF), and Local Orbital Locator (LOL) for this compound did not yield specific results. Similarly, detailed findings on its molecular geometry optimization and conformational analysis are not present in the public domain.
While computational studies have been conducted on other benzimidazole derivatives, applying those findings to this compound would be speculative and not adhere to the strict requirement of focusing solely on the specified compound. Further research and publication in peer-reviewed scientific journals are required to generate the specific data needed to populate the requested article structure.
Computational and Theoretical Investigations of 4,7 Dimethoxy 1 Methylbenzimidazole
Molecular Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) for Ground State Geometries
Density Functional Theory (DFT) stands as a cornerstone for computational investigations into the electronic structure and geometry of benzimidazole (B57391) derivatives. researchgate.netnih.gov This method is widely used to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. For benzimidazole compounds, calculations are frequently performed using the B3LYP functional combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p). researchgate.netresearchgate.netresearchgate.net
Table 1: Illustrative DFT-Calculated Structural Parameters for a Benzimidazole Core Note: This table presents typical data for the benzimidazole ring system based on computational studies of related derivatives, as specific experimental data for 4,7-dimethoxy-1-methylbenzimidazole is not readily available. The values serve to illustrate the type of information obtained from DFT calculations.
| Parameter | Typical Calculated Value (B3LYP/6-31G*) |
| C=N Bond Length | ~1.38 Å |
| C-N Bond Length | ~1.39 Å |
| C-C (imidazole) | ~1.40 Å |
| C-C (benzene) | ~1.39 - 1.41 Å |
| N-C-N Angle | ~108° |
| C-N-C Angle | ~109° |
Ab Initio and Semi-Empirical Methods for Structural Validation
Alongside DFT, other computational methods are employed to validate the predicted molecular structures. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, wave-function-based approach to solving the electronic structure. scispace.com While computationally more demanding and often less precise than modern DFT methods for many applications, HF calculations can be a useful benchmark. researchgate.net
Comparing the results from DFT with those from ab initio methods helps ensure the reliability of the predicted geometry. For instance, a comparative study might analyze the bond lengths and angles calculated by both B3LYP (DFT) and HF methods to check for consistency. researchgate.net Semi-empirical methods, which use parameters derived from experimental data, can also be applied for a faster, though less rigorous, validation of the molecular structure.
Vibrational Frequency Prediction and Normal Mode Analysis
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. Using the optimized geometry obtained from DFT calculations, the harmonic vibrational frequencies of this compound can be computed. scispace.comresearchgate.net This process involves calculating the second derivatives of the energy with respect to the atomic coordinates, which generates a force field for the molecule.
Each calculated frequency corresponds to a specific normal mode of vibration, which describes the collective motion of atoms, such as stretching, bending, or torsional movements. researchgate.net Visualizing these normal modes helps in assigning the absorption bands observed in experimental spectra to specific molecular vibrations. nih.gov For example, distinct frequency ranges are associated with C-H stretching, N-H bending (if applicable), C=N stretching, and the breathing modes of the aromatic rings. researchgate.net
Scaling Procedures and Comparison with Experimental Data
A known limitation of theoretical frequency calculations, particularly within the harmonic approximation, is the tendency to overestimate experimental frequencies. This discrepancy arises from the neglect of anharmonicity and imperfections in the approximate DFT functionals. To correct for this, calculated frequencies are often uniformly or selectively scaled. scispace.com
A common practice is to multiply the computed harmonic frequencies by a specific scaling factor to improve agreement with experimental data. researchgate.net For the B3LYP functional, a scaling factor of around 0.96 is often applied. scispace.com More advanced "double scaling" procedures may use different factors for high- and low-frequency regions to achieve even better accuracy. researchgate.net The ultimate validation of the theoretical model comes from a direct comparison of the scaled theoretical spectrum with the experimental FT-IR and FT-Raman spectra, where a close match in peak positions and intensities indicates a high-quality computational result. nih.govresearchgate.net
Table 2: Example of Vibrational Mode Assignment for Benzimidazole Derivatives Note: This table illustrates the process of assigning vibrational modes based on scaled DFT calculations for related benzimidazole compounds.
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | ~3420 | ~3423 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3050 |
| C=N Stretch | ~1618 | ~1620 |
| C-C Ring Stretch | ~1470 | ~1475 |
| C-H In-plane Bend | ~1325 | ~1330 |
| Ring Breathing | ~750 | ~746 |
Potential Energy Distribution (PED) Analysis
To provide a detailed and quantitative assignment of vibrational modes, Potential Energy Distribution (PED) analysis is performed. researchgate.net PED breaks down each normal mode into contributions from various internal coordinates (like individual bond stretches or angle bends). This is particularly useful for complex vibrations where multiple types of motion are coupled. nih.gov
Software such as VEDA (Vibrational Energy Distribution Analysis) is commonly used to carry out these calculations. nih.gov The PED output shows the percentage contribution of each internal coordinate to a given normal mode, allowing for an unambiguous assignment. researchgate.netsci-hub.se For example, a PED analysis might reveal that a band at ~1620 cm⁻¹ is not a pure C=N stretch but has significant contributions from C=C stretching within the benzene (B151609) ring, indicating a coupled vibration.
Simulation of Molecular Interactions and Dynamics
While quantum mechanics is ideal for static properties, classical mechanics-based methods are used to simulate the dynamic behavior of molecules over time.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and time-dependent behavior of this compound. nih.gov In an MD simulation, the trajectory of a molecule is calculated by solving Newton's equations of motion, using a force field to describe the potential energy of the system. researchgate.net This approach allows researchers to observe how the molecule moves, rotates, and changes its shape over nanoseconds or longer. mdpi.com
Non-Adiabatic Dynamics Simulations for Excited State Processes
Non-adiabatic dynamics simulations are a powerful computational tool for understanding the complex processes that occur in molecules after they absorb light. These simulations are crucial for modeling phenomena where the Born-Oppenheimer approximation, which assumes that the motion of electrons and nuclei can be treated separately, breaks down. This is often the case for excited electronic states, where multiple potential energy surfaces can come close in energy or even cross.
The theoretical framework for these simulations often involves methods like trajectory surface hopping, where the nuclei are treated classically and can "hop" between different electronic states based on the strength of the non-adiabatic couplings. mdpi.comibm.com These simulations can provide detailed insights into processes like internal conversion, energy transfer, and charge separation. nih.gov
Recent advancements have focused on improving the efficiency and accuracy of these simulations, for instance, by using time-dependent density functional tight-binding (TDDFTB) theory to describe the electronic structure, which is computationally less demanding than full time-dependent density functional theory (TDDFT). nih.gov Furthermore, the integration of machine learning techniques is emerging as a promising avenue to accelerate the calculation of potential energy surfaces and couplings, making it possible to simulate larger systems for longer timescales. rsc.org
While non-adiabatic dynamics simulations have been applied to a variety of organic molecules, including light-driven molecular motors and biomolecules, specific studies on this compound are not extensively documented in the current literature. chemrxiv.org However, the methodologies are well-established and could be applied to this molecule to investigate the influence of the methoxy (B1213986) groups on its excited-state relaxation pathways and photostability. Such studies would be invaluable for understanding its potential use in photofunctional materials.
Prediction of Photophysical and Electronic Properties
Computational chemistry offers robust methods for predicting the photophysical and electronic properties of molecules, providing a valuable complement to experimental studies. For this compound, theoretical calculations can elucidate how its specific substitution pattern governs its interaction with light and its electronic behavior.
The electronic absorption spectrum of a molecule, which is measured experimentally using UV-Vis spectroscopy, can be simulated using computational methods, most notably Time-Dependent Density Functional Theory (TD-DFT). nih.govyoutube.com These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands.
For benzimidazole derivatives, the position and intensity of the absorption maxima are known to be sensitive to the nature and position of substituents on the benzene ring. mdpi.com For instance, the introduction of electron-donating groups can lead to a bathochromic (red) shift of the absorption bands. In the case of this compound, the two methoxy groups are expected to influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the excitation energies.
Table 1: Representative TD-DFT Calculated Excitation Energies and UV-Vis Absorption Data for a Substituted Benzimidazole
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S1 | 3.85 | 322 | 0.15 | HOMO -> LUMO |
| S2 | 4.20 | 295 | 0.25 | HOMO-1 -> LUMO |
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. mdpi.com Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit significant NLO responses. The NLO properties of a molecule are governed by its hyperpolarizability, which can be calculated using quantum chemical methods.
Theoretical studies on benzimidazole derivatives have shown that their NLO properties can be tuned by appropriate substitution. researchgate.netacs.orgnih.gov The key parameters that are typically calculated are the static dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response.
For this compound, the electron-donating methoxy groups can enhance the intramolecular charge transfer characteristics, which is a key factor for achieving a high NLO response. While specific calculations for this molecule are not found in the reviewed literature, the table below presents typical calculated NLO properties for a series of substituted benzimidazoles to provide a comparative overview.
Table 2: Representative Calculated Static Dipole Moment (μ), Linear Polarizability (α), and First-Order Hyperpolarizability (β) for Substituted Benzimidazoles
| Compound | μ (Debye) | α (a.u.) | β (a.u.) |
|---|---|---|---|
| Benzimidazole | 3.98 | 102.3 | 45.7 |
| 2-Nitrobenzimidazole | 7.12 | 125.6 | 210.3 |
Tautomerism and Proton Transfer Mechanisms: A Combined Experimental and Theoretical Approach
Tautomerism and proton transfer are fundamental processes in many chemical and biological systems. In the context of benzimidazoles, NH-tautomerism is a well-studied phenomenon. beilstein-journals.org However, in this compound, the nitrogen atom of the imidazole (B134444) ring is methylated, which precludes the typical NH-prototropic tautomerism.
Despite the absence of NH-tautomerism, other proton transfer processes can be considered. One such process is the deprotonation from the C-2 position of the imidazole ring. Theoretical and experimental studies on 1-methylbenzimidazole (B167850) have shown that this proton transfer can occur, and its rate is influenced by the electronic properties of the benzimidazole system. cdnsciencepub.comcdnsciencepub.comresearchgate.netdoi.org
A frontier molecular orbital (FMO) analysis can be employed to understand the effect of substituents on the rate of this proton transfer. cdnsciencepub.comcdnsciencepub.comresearchgate.net Studies have compared the rates of detritiation (a form of proton transfer) from imidazole, 1-methylimidazole, benzimidazole, and 1-methylbenzimidazole. The results indicate that benzo annelation significantly increases the rate of proton transfer. The presence of the electron-donating methoxy groups in this compound is expected to further modulate the acidity of the C-2 proton and thus the rate of proton transfer.
The table below, adapted from studies on related compounds, shows the effect of benzo annelation and N-methylation on the second-order rate constant for proton transfer.
Table 3: Second-Order Rate Constants for Base-Catalyzed Detritiation from the C-2 Position of Imidazoles and Benzimidazoles
| Compound | k (M⁻¹s⁻¹) | Relative Rate |
|---|---|---|
| Imidazole | 2.0 x 10⁻⁵ | 1 |
| 1-Methylimidazole | 4.2 x 10⁻⁵ | 2.1 |
| Benzimidazole | 2.1 x 10⁻⁴ | 10.5 |
Exploration of 4,7 Dimethoxy 1 Methylbenzimidazole in Advanced Materials Science
Role as Ligands in Coordination Chemistry
The nitrogen atoms within the imidazole (B134444) ring of 4,7-dimethoxy-1-methylbenzimidazole render it an excellent ligand for a variety of metal ions. The formation of metal complexes with this ligand opens up avenues for the development of materials with tailored electronic, magnetic, and optical properties.
The synthesis of metal complexes involving this compound ligands typically follows well-established coordination chemistry protocols. These methods generally involve the reaction of the benzimidazole (B57391) derivative with a suitable metal salt in an appropriate solvent.
A general synthetic route involves dissolving this compound in a solvent such as ethanol (B145695), methanol, or acetonitrile. To this solution, a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, zinc, cobalt, or nickel) in the same or a compatible solvent is added. idosr.org The reaction mixture is often stirred at room temperature or heated under reflux to facilitate the complexation. idosr.orgnih.gov The resulting metal complex may precipitate out of the solution upon cooling or after a certain reaction time, and can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. nih.gov
The characterization of these newly synthesized complexes is crucial to determine their structure and properties. Standard analytical techniques employed for this purpose include:
Infrared (IR) Spectroscopy: To confirm the coordination of the benzimidazole ligand to the metal ion. A noticeable shift in the stretching frequency of the C=N bond in the imidazole ring is a key indicator of complex formation. nih.gov
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides insights into the coordination geometry and the nature of the metal-ligand bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligand and to observe changes in the chemical shifts of the protons and carbons upon coordination to a diamagnetic metal ion.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex, confirming its composition. nih.gov
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and the metal in the complex, which helps in verifying the proposed stoichiometry.
| Technique | Information Obtained |
| IR Spectroscopy | Confirmation of ligand coordination |
| UV-Visible Spectroscopy | Electronic transitions and coordination geometry |
| NMR Spectroscopy | Structural elucidation of the complex |
| Mass Spectrometry | Molecular weight and composition |
| Elemental Analysis | Stoichiometry of the complex |
| X-ray Crystallography | Precise molecular structure |
Benzimidazole and its derivatives, including this compound, typically act as monodentate ligands, coordinating to the metal ion through the sp²-hybridized nitrogen atom of the imidazole ring (N3). researchgate.net The presence of the methyl group at the N1 position precludes coordination at this site.
The coordination of this compound to a metal center can result in a variety of coordination geometries, which are primarily dictated by the nature of the metal ion, its oxidation state, the stoichiometry of the ligand-to-metal ratio, and the presence of other coordinating or counter-ions. researchgate.net Common geometries observed for metal complexes with benzimidazole-based ligands include:
Tetrahedral: Often seen with d¹⁰ metal ions like Zn(II) or with Co(II) in the presence of halide ions. researchgate.net
Square Planar: Typically observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II).
Octahedral: A common geometry for a wide range of transition metal ions, where the metal center is coordinated to six ligands. In the case of this compound, this can be achieved through coordination with multiple benzimidazole ligands and other co-ligands or solvent molecules. researchgate.net
The steric bulk of the this compound ligand and the electronic effects of the methoxy (B1213986) substituents can influence the resulting coordination geometry and the stability of the complex.
The electronic structure and the nature of the bonding in metal-benzimidazole complexes are of fundamental importance as they govern the physical and chemical properties of these materials. The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of molecular orbitals that define the electronic properties of the complex.
The bonding in these complexes is primarily a coordinate covalent bond, where the lone pair of electrons on the N3 nitrogen of the benzimidazole ring is donated to a vacant orbital of the metal ion. The electron-donating nature of the two methoxy groups at the 4 and 7 positions of the benzimidazole ring increases the electron density on the ligand, which in turn can enhance its ability to donate electron density to the metal center. This can lead to a stronger metal-ligand bond compared to unsubstituted benzimidazole.
Computational methods, such as Density Functional Theory (DFT), are powerful tools to investigate the electronic structure of these complexes. sapub.org These calculations can provide valuable information about:
Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap of which is crucial for determining the electronic and optical properties of the complex.
Electron Density Distribution: To visualize how the electrons are shared between the metal and the ligand.
Natural Bond Orbital (NBO) Analysis: To understand the nature of the bonding interactions in detail. sapub.org
The electronic properties of the metal complexes can be tuned by varying the metal ion and the substituents on the benzimidazole ligand, allowing for the rational design of materials with specific electronic characteristics.
Integration into Supramolecular Assemblies and Polymers
The ability of this compound to participate in non-covalent interactions makes it an attractive building block for the construction of supramolecular assemblies and polymers. These materials are held together by reversible interactions, which endows them with interesting properties such as self-healing and responsiveness to external stimuli.
The self-assembly of molecules into well-defined, ordered structures is driven by a variety of non-covalent interactions. In the case of benzimidazole derivatives, hydrogen bonding and π-π stacking are the most prominent forces that govern their supramolecular organization. researchgate.netscielo.br
While the N1-methylation in this compound prevents it from acting as a hydrogen bond donor at that position, the N3 nitrogen can still act as a hydrogen bond acceptor. This allows for the formation of hydrogen bonds with suitable donor molecules, such as water, alcohols, or other functional groups present in a supramolecular system.
The aromatic benzimidazole core is susceptible to π-π stacking interactions, where the planar aromatic rings of adjacent molecules stack on top of each other. scielo.brrsc.org These interactions, although individually weak, can collectively contribute significantly to the stability of the supramolecular assembly. The presence of the methoxy groups can influence the π-π stacking arrangement due to steric and electronic effects.
| Non-Covalent Interaction | Role in Self-Assembly |
| Hydrogen Bonding | Directional interaction involving the N3 atom as an acceptor. |
| π-π Stacking | Stacking of aromatic benzimidazole rings leading to ordered structures. |
The integration of benzimidazole units into polymer chains can lead to the formation of supramolecular polymers and hydrogels with unique properties. mdpi.com These materials are formed through the self-assembly of polymer chains that are functionalized with benzimidazole moieties.
The design of such materials involves the synthesis of monomers containing the this compound unit, which are then polymerized to form the desired polymer backbone. The benzimidazole units along the polymer chain can then participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, to form cross-links between the polymer chains, leading to the formation of a three-dimensional network. mdpi.com
In the case of hydrogels, these networks can entrap a large amount of water, resulting in a soft and flexible material. nih.govrsc.org The reversible nature of the non-covalent cross-links can impart stimuli-responsive properties to the hydrogel, where the gel-sol transition can be triggered by changes in temperature, pH, or the presence of specific ions or molecules. nih.gov The incorporation of metal ions can also be used to form metallo-supramolecular polymers and gels, where the metal-ligand coordination acts as the cross-linking point.
Metallosupramolecular Architectures: Design Principles and Structural Complexity
The benzimidazole scaffold is a versatile building block in the design of metallosupramolecular architectures due to the coordination capabilities of its nitrogen atoms. The design of these complex structures is guided by principles of molecular self-assembly, where metal ions act as nodes and organic ligands like this compound serve as linkers. nih.govresearchgate.net The formation and resulting complexity of these architectures are influenced by several factors, including the choice of metal ion, counterions, pH, and solvent conditions. nih.govnih.gov
The nitrogen atom of the imidazole ring is a good Lewis base, enabling it to coordinate with a variety of d-block metal ions. rsc.org In the case of this compound, the presence of electron-donating methoxy groups at the 4 and 7 positions can modulate the electron density of the benzimidazole ring system, thereby influencing the coordination strength and the electronic properties of the resulting metal complex. The methyl group at the 1-position precludes N-H deprotonation, simplifying the possible coordination modes compared to unsubstituted benzimidazoles. nih.gov
The interplay of these factors can lead to the formation of diverse structures, from simple monomeric complexes to more intricate bi- or tetrametallic systems. nih.govresearchgate.net For instance, studies on similar bis-compartmental phenoxo-benzimidazole ligands have shown that subtle changes in reaction conditions can lead to vastly different self-assembled structures, demonstrating the complex relationship between ligand design and the final supramolecular form. nih.govnih.gov The resulting architectures can exhibit interesting properties, such as porosity or specific magnetic and luminescent behaviors, which are directly tied to their structural form. nih.gov These principles can be utilized for the targeted design of materials through molecular tectonics and crystal engineering. nih.govresearchgate.net
Applications in Organic Electronics and Photonics
The benzimidazole moiety is a prominent structural unit in materials designed for organic electronics and photonics. tandfonline.comresearchgate.net Its inherent properties, such as electron-accepting ability, π-bridging capabilities, and metal-ion chelation, make it an attractive building block for a range of applications. tandfonline.com
In the realm of perovskite solar cells (PSCs), hole-transporting materials (HTMs) are essential for efficient charge extraction. nih.gov Benzimidazole-based compounds have emerged as a promising class of small-molecule HTMs due to their structural flexibility and tunable material properties. researchgate.netelsevierpure.com The design of these materials often involves creating donor-acceptor molecular structures to engineer the energy level alignment at the interface with the perovskite layer, which is critical for device performance. researchgate.netlanl.gov
The incorporation of the this compound scaffold into an HTM design is strategic. The electron-donating methoxy groups can help to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the material. lanl.gov An appropriate HOMO level is crucial for efficient hole extraction from the perovskite's valence band and for achieving a high open-circuit voltage in the solar cell. researchgate.netrsc.org By systematically modifying donor/acceptor substituents on the molecular framework, the energy levels can be precisely manipulated. lanl.gov Research on novel benzimidazole-based HTMs has demonstrated that such molecular engineering can lead to dopant-free materials with excellent hole mobility and well-aligned energy levels, resulting in high power conversion efficiencies of over 20%. researchgate.netelsevierpure.com
Benzimidazole derivatives are widely recognized for their fluorescent properties and are frequently employed as the core of fluorescent chemosensors. tandfonline.comresearchgate.net The benzimidazole unit can act as a multifunctional component within a sensor molecule, contributing to the π-conjugated system of the fluorophore and often participating directly in analyte recognition through its metal-ion coordinating ability. tandfonline.comrsc.org
The fluorescence of these sensors can be modulated by various mechanisms, including intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). tandfonline.com The introduction of substituents onto the benzimidazole ring, such as the methoxy groups in this compound, can significantly affect the photophysical properties. Strong electron-donating groups have been observed to cause larger Stokes shifts, which is a desirable characteristic for fluorescent probes. tandfonline.com
Benzimidazole-containing sensors have been designed for the detection of various metal ions like Cu²⁺ and Zn²⁺. researchgate.netrsc.org The coordination of a metal ion to the benzimidazole ligand can disrupt photophysical processes like ESIPT, leading to a change in the fluorescence signal, such as quenching ("turn-off") or the appearance of a new emission band ("ratiometric turn-on"). rsc.org This allows for the selective and sensitive detection of specific ions in various media, including biological systems. rsc.orgrsc.org
The performance of organic electronic devices is fundamentally governed by the charge carrier mobility of the materials and the energy level alignment at interfaces. rsc.orgresearchgate.netscholaris.ca The HOMO and LUMO energy levels determine the ease of charge injection and transport, and play a critical role in the electrical properties of a material. dergipark.org.trelectrochemsci.org
For benzimidazole-based materials, the HOMO is often localized on the benzimidazole ring and any electron-donating substituents, while the LUMO is typically distributed across the π-conjugated system. dergipark.org.trelectrochemsci.org The energy gap between the HOMO and LUMO is a key indicator of the material's chemical reactivity and stability. nih.gov In the context of HTMs for perovskite solar cells, a HOMO level that is well-aligned with the valence band of the perovskite is necessary for efficient hole transfer. lanl.gov For example, a benzimidazole-based HTM, YJS003, was designed to have a HOMO level of -5.24 eV, which was found to be well-aligned for hole extraction, contributing to high device performance. lanl.gov
| Material System | Property | Value | Reference |
| Benzimidazole-based HTM (YJS001) | HOMO Level | -5.40 eV | lanl.gov |
| Benzimidazole-based HTM (YJS001) | LUMO Level | -3.13 eV | lanl.gov |
| Benzimidazole-based HTM (YJS003) | HOMO Level | -5.24 eV | lanl.gov |
| Benzimidazole-based HTM (YJS003) | LUMO Level | -2.79 eV | lanl.gov |
| 2D Perovskite ((Bn)₂SnI₄) | Local Charge Carrier Mobility | up to 17 cm² V⁻¹ s⁻¹ | rsc.org |
Role in Catalysis
Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. While the broader benzimidazole scaffold is known to be a precursor for N-heterocyclic carbenes (NHCs), which are powerful organocatalysts, the direct use of this compound itself as an organocatalyst is not extensively documented in the reviewed literature.
Benzimidazole-Derived Ligands for Metal-Catalyzed Reactions
Benzimidazole derivatives are widely recognized for their capacity to act as effective ligands in a multitude of metal-catalyzed reactions. Their nitrogen-containing heterocyclic structure allows for strong coordination to metal centers, thereby influencing the catalytic activity and selectivity of the metallic complex. While extensive research has been conducted on various substituted benzimidazoles in catalysis, specific studies detailing the application of this compound as a ligand are not extensively documented in publicly available literature. However, the electronic properties conferred by its substituents suggest potential utility. The methoxy groups at the 4 and 7 positions are electron-donating, which would increase the electron density on the benzimidazole ring system and potentially enhance the coordinating ability of the nitrogen atoms. This could, in turn, modulate the electronic environment of a coordinated metal center, impacting its catalytic performance.
Theoretical Applications in Catalysis
| Catalytic Reaction | Potential Metal Center | Role of this compound Ligand |
|---|---|---|
| Cross-coupling reactions | Palladium, Copper | Modulating catalyst solubility and electronic properties |
| Hydrogenation reactions | Rhodium, Ruthenium | Influencing stereoselectivity and reaction rates |
Use as Precursors for Heterogeneous Electrocatalysts (e.g., Fe-N-C materials)
Iron-Nitrogen-Carbon (Fe-N-C) materials have emerged as promising non-precious metal electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. The synthesis of these materials often involves the pyrolysis of precursors containing iron, nitrogen, and carbon. Benzimidazole derivatives are attractive precursors due to their inherent nitrogen and carbon content, and their ability to complex with iron.
While the direct use of this compound as a precursor for Fe-N-C materials has not been specifically detailed in available research, its molecular structure contains the necessary elements. The pyrolysis of this compound in the presence of an iron salt could theoretically lead to the formation of catalytically active Fe-Nx sites embedded within a carbon matrix. The methoxy groups might influence the morphology and porosity of the resulting carbon support during the high-temperature treatment.
Hypothetical Fe-N-C Catalyst Synthesis Parameters
| Parameter | Potential Value | Expected Influence of this compound |
|---|---|---|
| Pyrolysis Temperature | 700-1000 °C | Methoxy groups may influence carbonization and pore structure |
| Iron Source | Iron (II) acetate, Iron (III) chloride | Formation of Fe-Nx active sites |
Membrane Technologies and Gas Separation
Polybenzimidazole (PBI) membranes are renowned for their exceptional thermal and chemical stability, making them suitable for gas separation applications under harsh conditions, such as pre-combustion CO2 capture. kaust.edu.sanih.gov The performance of these membranes is dictated by the polymer's chain packing and fractional free volume, which in turn govern gas permeability and selectivity. kaust.edu.sa
The incorporation of substituted benzimidazoles as monomers or additives can alter the polymer's microstructure. While there is no specific literature on the use of this compound in PBI membranes, the introduction of such a molecule could theoretically disrupt chain packing, potentially increasing the fractional free volume and thus enhancing gas permeability.
The molecular sieving capability of PBI membranes is crucial for separating gases with similar kinetic diameters, such as H2 and CO2. researchgate.net Structural tuning of the polymer matrix can enhance this property. The specific dimensions and rigidity of the this compound unit could, if incorporated into the polymer backbone, create specific pore sizes and distributions that favor the passage of smaller gas molecules while hindering larger ones. The methoxy groups could also influence inter-chain interactions, further modifying the membrane's sieving characteristics.
Potential Effects on Gas Separation Performance
| Gas Pair | Potential Effect of Incorporation | Underlying Mechanism |
|---|---|---|
| H2/CO2 | Increased selectivity | Fine-tuning of micropore size distribution |
| O2/N2 | Increased permeability | Disruption of polymer chain packing |
Energetic Materials Design and Synthesis
The benzimidazole ring is a component of some thermally stable and insensitive energetic materials. mdpi.comnih.gov The thermal stability of these compounds is a critical factor for their safe handling and storage. chimia.ch Theoretical studies on substituted benzimidazoles have shown that the nature and position of substituents significantly influence their energetic properties and stability. mdpi.com For instance, nitro groups are known to increase the explosive performance, while other groups can enhance thermal stability. nih.govresearchgate.net
There is no available research indicating that this compound itself is an energetic material or has been incorporated into such formulations. The absence of nitro groups or other explosophoric functionalities means it would not be a primary energetic component. However, its thermal stability could make it a candidate for inclusion as a binder or plasticizer in energetic formulations, where it might contribute to thermal stability and low sensitivity.
Comparative Thermal Stability of Benzimidazole Derivatives
| Compound | Key Substituents | General Impact on Thermal Stability |
|---|---|---|
| Benzimidazole | None | Baseline stability |
| Nitrobenzimidazoles | -NO2 | Decreased thermal stability, increased energetic performance mdpi.com |
| Methylbenzimidazoles | -CH3 | Increased thermal stability mdpi.com |
Mechanistic Biological Investigations of 4,7 Dimethoxy 1 Methylbenzimidazole Derivatives
Enzyme Inhibition Mechanisms and Molecular Target Identification
The biological activity of 4,7-dimethoxy-1-methylbenzimidazole derivatives is often attributed to their ability to inhibit specific enzymes, thereby modulating biological pathways implicated in various diseases.
Inhibition of Key Enzymes (e.g., α-Amylase, Urease, Neuraminidase, Pin1, Lysine (B10760008) Demethylase, Dipeptidyl Peptidase III)
Derivatives of the benzimidazole (B57391) core have demonstrated inhibitory activity against a range of enzymes. While specific data for this compound derivatives is not always available, studies on related compounds provide valuable insights.
α-Amylase: This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a key strategy in managing type-2 diabetes. Certain benzimidazole derivatives have been identified as potent inhibitors of α-amylase. For instance, a series of 2-mercaptobenzimidazole (B194830) derivatives bearing sulfonamide groups showed promising α-amylase inhibitory potential. researchgate.net Similarly, some benzimidazole-urea analogs have been synthesized and shown to be effective inhibitors of both α-amylase and α-glucosidase. mdpi.com
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Novel benzimidazole derivatives have been synthesized and shown to be potent urease inhibitors, with IC50 values in the low micromolar range. nih.govnih.gov Molecular docking studies suggest that these compounds interact with key residues in the active site of the enzyme, including the nickel ions. nih.govsemanticscholar.org
Neuraminidase: Neuraminidase is a key enzyme for influenza virus propagation, making it an important target for antiviral drugs. nih.gov Benzimidazole derivatives have been explored as potential neuraminidase inhibitors. researchgate.net Molecular docking studies of certain benzimidazole carboxylic acid derivatives have shown interactions with the 430-loop cavity of the neuraminidase active site, primarily through hydrophobic interactions. researchgate.net
Pin1: Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is overexpressed in many human cancers and plays a critical role in oncogenic signaling pathways. mdpi.com Several benzimidazole derivatives have been designed and synthesized as Pin1 inhibitors. mdpi.comnih.govmdpi.com For example, compounds with a benzimidazole core conjugated with other heterocyclic rings have shown high cytotoxic activity against breast cancer cells and have been identified as Pin1 inhibitors. nih.govmdpi.com
Lysine Demethylase: Histone lysine demethylases are epigenetic modifiers that are implicated in various diseases, including cancer. nih.gov While specific studies on the inhibition of lysine demethylases by this compound derivatives are limited, the broader class of benzimidazoles represents a potential scaffold for developing inhibitors against this enzyme family.
Dipeptidyl Peptidase III (DPP-III): DPP-III is a zinc-dependent exopeptidase involved in pain modulation and other physiological processes. While specific data on this compound is scarce, studies on other benzimidazole derivatives have shown inhibitory activity against DPP-4, a related enzyme, suggesting potential for this scaffold to also inhibit DPP-III. nih.gov
Table 1: Inhibitory Activity of Selected Benzimidazole Derivatives against Various Enzymes
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Benzimidazolone-piperazine conjugates | Urease | 0.11 ± 0.017 µM | nih.gov |
| Novel Benzimidazole derivatives (8e) | Urease | 3.36 µM | nih.gov |
| Benzimidazole derivative (12) | Pin1 | - (potential binding observed) | nih.gov |
| Benzimidazole derivative (6h) | Pin1 | 0.64 µM | mdpi.com |
| Benzimidazole derivative (13g) | Pin1 | 0.37 µM | mdpi.com |
| Benzimidazole-urea derivative (3d) | α-Amylase | 25.65 ± 0.03 µM | mdpi.com |
| Benzimidazole-urea derivative (3d) | α-Glucosidase | 27.47 ± 0.13 µM | mdpi.com |
| 2-Mercaptobenzimidazole derivative (50) | α-Amylase | 0.90 ± 0.05 µM | researchgate.net |
| 1,3-disubstituted-benzimidazole-2-imine (5) | DPP-4 | < 200 µM | nih.gov |
| 1,3-thiazolo[3,2-a]benzimidazolone derivative (8) | DPP-4 | < 200 µM | nih.gov |
| 4,5-diphenylimidazole-2-thione | α-Amylase | Ki = 6.5 x 10⁻⁵ M | nih.gov |
Note: This table presents data for various benzimidazole derivatives as specific data for this compound was not available in all cases.
Identification of Specific Molecular Targets and Their Role in Biological Pathways
The inhibition of the enzymes listed above by benzimidazole derivatives directly impacts various biological pathways. For instance, the inhibition of α-amylase affects carbohydrate metabolism, which is central to the management of diabetes. nih.gov Urease inhibition disrupts the survival of pathogenic bacteria, offering a strategy for treating infections. semanticscholar.org The targeting of Pin1 interferes with cell cycle progression and can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent. nih.govnih.gov The ability of some benzimidazole derivatives to act as dual inhibitors, for example against both DPP-4 and xanthine (B1682287) oxidase, presents an opportunity to address multiple aspects of multifactorial diseases like diabetes and its associated complications. nih.gov
Ligand-Protein Binding Analysis
Understanding the binding of this compound derivatives to their protein targets is crucial for rational drug design and optimization. This involves a combination of experimental and computational approaches.
Experimental Approaches for Binding Affinity and Kinetics (e.g., NMR-based binding studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-protein interactions. nih.gov For example, 15N-1H Heteronuclear Single Quantum Coherence (HSQC) NMR experiments have been used to investigate the binding of benzimidazole derivatives to the Pin1 enzyme. nih.gov Chemical shift perturbations observed in the NMR spectrum of the protein upon addition of the ligand provide direct evidence of binding and can identify the residues involved in the interaction. nih.govbeilstein-journals.org Kinetic studies, often performed alongside inhibition assays, can determine the type of inhibition (e.g., competitive, non-competitive) and provide kinetic parameters like the inhibition constant (Ki). nih.govnih.gov
Computational Modeling of Molecular Recognition and Interactions (Molecular Docking, MD Simulations)
Computational methods are invaluable for predicting and analyzing the binding of small molecules to proteins.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net It has been extensively used to study the interaction of benzimidazole derivatives with various enzymes, including urease, nih.govnih.govsemanticscholar.org neuraminidase, researchgate.net Pin1, nih.gov and α-amylase. mdpi.com Docking studies can reveal potential binding poses and highlight key interactions.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of its stability and the nature of the interactions. nih.govresearchgate.netfrontiersin.org By simulating the movement of atoms, MD can reveal conformational changes in both the ligand and the protein upon binding and help to understand the energetics of the interaction. youtube.com
Table 2: Molecular Docking and Simulation Data for Benzimidazole Derivatives
| Compound Class/Derivative | Target Enzyme | Binding Energy (kcal/mol) / Docking Score | Key Interacting Residues | Reference |
| Benzimidazolone-piperazine conjugates | Urease | - | His221, Glu222, Asp223, His322, Arg338, Ni²⁺ | nih.gov |
| Halo-substituted mixed ester/amide-based derivatives (4b, 4e) | Urease | -7.8, -7.9 | - | semanticscholar.org |
| Benzimidazole-urea derivative (3c, 3e, 3g) | α-Amylase (HPA) | - | - | mdpi.com |
| Benzimidazole-urea derivative (3c, 3e, 3g) | α-Glucosidase (HLAG) | - | - | mdpi.com |
| Benzimidazole derivative (6f) | Neuraminidase | - | Interacts in the 430-loop cavity | researchgate.net |
| Imidazole-based 1,2,3-triazoles (5a, 5f) | Carbonic Anhydrase II | -8.0, -8.4 | - | scielo.br |
| 2-Phenylbenzimidazole | Protein Kinase (CDK4/CycD1) | -8.2 | - | nih.gov |
Note: This table presents data for various benzimidazole and related derivatives as specific data for this compound was not consistently available.
Analysis of Binding Site Interactions (e.g., hydrogen bonding, hydrophobic interactions, chelation)
The binding of benzimidazole derivatives to their target enzymes is stabilized by a network of non-covalent interactions.
Hydrogen Bonding: Hydrogen bonds are crucial for the specificity and affinity of ligand-protein interactions. For instance, the nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors or donors, forming interactions with key residues in the active site. nih.gov
Chelation: In the case of metalloenzymes like urease, the benzimidazole derivatives can chelate the metal ions (e.g., Ni²⁺) in the active site, leading to potent inhibition. nih.gov This interaction often involves heteroatoms in the ligand structure.
Mechanistic investigations into the biological activity of this compound derivatives, and the broader benzimidazole class, reveal a diverse range of enzyme inhibitory activities. The ability of these compounds to interact with and inhibit key enzymes such as α-amylase, urease, and Pin1 underscores their therapeutic potential. A combination of experimental techniques like NMR and computational approaches such as molecular docking and MD simulations is providing detailed insights into the molecular recognition processes that govern their biological effects. The analysis of binding site interactions, including hydrogen bonding, hydrophobic interactions, and chelation, is crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold. Further research focusing specifically on this promising chemical entity is warranted to fully elucidate its therapeutic capabilities.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in elucidating how specific structural motifs and substituent placements influence the compound's interaction with biological targets, ultimately determining its efficacy and selectivity.
Correlation of Structural Features with Specific Molecular Interactions
The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, serves as a versatile framework for designing biologically active molecules. rjptonline.org Its aromatic and heterocyclic nature allows for various interactions with biological targets, including hydrogen bonding, π-π stacking, and metal ion coordination. researchgate.net The specific placement of substituents on this core structure is a key determinant of the compound's molecular interactions.
Research on various benzimidazole derivatives has highlighted that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring significantly influence their biological activities. nih.govnih.gov For instance, the introduction of a voluminous substituent on the basic nitrogen of the ligand is a critical element in the pharmacophore model for 5-HT4 receptor antagonists. researchgate.net The nature and position of these substituents dictate how the molecule fits into the binding pocket of a target protein, thereby affecting its activity.
Impact of Substituents on Binding Affinity and Selectivity
The nature of the substituents on the benzimidazole core has a profound effect on the binding affinity and selectivity of the derivatives. The addition of different functional groups can significantly alter the molecule's physicochemical properties, such as basicity, which can affect its interaction with biological targets. ontosight.ai
For example, in a series of 1-substituted-4-methylbenzimidazole derivatives developed as neuropeptide Y-1 (NPY-1) receptor antagonists, appropriate substitution on the piperidyl nitrogen led to a roughly 50-fold increase in receptor affinity. nih.gov This highlights the critical role of specific substituents in enhancing the binding potency.
The type of substituent also plays a crucial role. Studies have shown that compounds with electron-withdrawing moieties tend to exhibit better antibacterial activity, while those with electron-donating groups may have better antifungal activity. researchgate.net In the context of acetylcholinesterase inhibitors, the replacement of a 2-isoindoline moiety with an indanone moiety in certain benzimidazole analogues did not result in a major loss of potency, and further substitution on the indanone ring led to highly potent inhibitors. nih.gov Specifically, a derivative with two methoxy (B1213986) groups on the indanone ring, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, was found to be a very potent and selective inhibitor of acetylcholinesterase. nih.gov This demonstrates that even subtle changes in substitution patterns can dramatically impact both affinity and selectivity.
The following table summarizes the impact of different substituents on the activity of various benzimidazole derivatives:
Table 1: Impact of Substituents on the Biological Activity of Benzimidazole Derivatives
| Compound Series | Substituent Modification | Observed Effect |
| 2-substituted N-benzyl benzimidazoles | Addition of an acetamide (B32628) moiety | Increased bradykinin (B550075) B1 receptor antagonist activity (IC50 from 3500 nM to 15 nM). nih.gov |
| 1-substituted-4-methylbenzimidazoles | Substitution on the piperidyl nitrogen | ~50-fold increase in NPY-1 receptor affinity. nih.gov |
| General benzimidazole derivatives | Electron-withdrawing vs. electron-donating moieties | Electron-withdrawing groups favored antibacterial activity; electron-donating groups favored antifungal activity. researchgate.net |
| Acetylcholinesterase inhibitors | Replacement of 2-isoindoline with a dimethoxy-substituted indanone | Maintained potency and led to highly selective acetylcholinesterase inhibition. nih.gov |
Conformational Effects on Mechanistic Activity
The three-dimensional conformation of a molecule is a critical factor that governs its interaction with biological targets. The flexibility or rigidity of the molecular structure can influence how well it fits into a binding site, thereby affecting its mechanistic activity.
In the case of benzimidazole derivatives, the conformation of the molecule can be influenced by the substituents attached to the core ring system. For instance, the development of rigid analogues of flexible molecules has been a successful strategy in drug design. By creating a more conformationally restricted molecule, it is possible to lock it into a bioactive conformation, leading to enhanced activity. nih.gov
The p38 mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade in cellular stress responses, can be modulated by small molecule inhibitors. mdpi.com The conformation of these inhibitors and how they bind to the kinase domain of p38 are crucial for their inhibitory activity. The binding of inhibitors can stabilize different conformations of the enzyme, such as the DFG-in (active) or DFG-out (inactive) states, which in turn affects the downstream signaling. researchgate.net
Modulation of Cellular Pathways at a Molecular Level
This compound derivatives exert their biological effects by modulating various cellular pathways at the molecular level. These pathways are often implicated in cell survival, proliferation, and death, making them attractive targets for therapeutic intervention.
Mechanistic Studies of Antiproliferative Activity: Cell Cycle Progression and Apoptosis Induction Pathways (e.g., ROS accumulation, Bax/Bcl-2 modulation, caspase activation)
A significant area of research for benzimidazole derivatives has been their antiproliferative activity against cancer cells. These compounds can induce cell death through various mechanisms, including the disruption of the cell cycle and the induction of apoptosis (programmed cell death).
Several studies have shown that benzimidazole derivatives can arrest the cell cycle at different phases. For example, some bis-benzimidazole derivatives have been shown to induce an S-phase block in breast cancer cells. nih.gov Other benzimidazole-based compounds have been found to suppress cell cycle progression in various cancer cell lines, including breast, ovarian, and lung cancer cells. dntb.gov.uanih.gov
Apoptosis induction is a key mechanism of action for many anticancer agents. Benzimidazole derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage and trigger apoptosis. dovepress.com
The intrinsic pathway of apoptosis is often regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction, as it leads to mitochondrial dysfunction and the release of pro-apoptotic factors. ijper.orgnih.govnih.gov Several benzimidazole derivatives have been shown to upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis. ijper.orgmdpi.com
The activation of caspases, a family of proteases that execute the final stages of apoptosis, is another critical step. Caspase-3 is a key executioner caspase, and its activation is a common downstream event in many apoptotic pathways. dovepress.comresearchgate.net Studies have demonstrated that certain benzimidazole derivatives can lead to the activation of caspase-3, confirming their ability to induce apoptosis. dovepress.commdpi.com
The following table summarizes the mechanistic findings related to the antiproliferative activity of benzimidazole derivatives:
Table 2: Mechanistic Insights into the Antiproliferative Activity of Benzimidazole Derivatives
| Mechanism | Specific Effect | Observed in |
| Cell Cycle Arrest | S-phase block. nih.gov | Breast cancer cells. nih.gov |
| Suppression of cell cycle progression. dntb.gov.uanih.gov | Breast, ovarian, and lung cancer cell lines. dntb.gov.uanih.gov | |
| ROS Accumulation | Increased intracellular ROS levels. dovepress.com | Human keratinocyte cells. dovepress.com |
| Bax/Bcl-2 Modulation | Upregulation of Bax and downregulation of Bcl-2. dovepress.comijper.orgmdpi.com | Human breast cancer cells, human keratinocyte cells. dovepress.comijper.orgmdpi.com |
| Increased Bax/Bcl-2 ratio. nih.govnih.gov | Human melanoma cells. nih.govnih.gov | |
| Caspase Activation | Activation of caspase-3. dovepress.commdpi.com | Prostate cancer cells, human keratinocyte cells. dovepress.commdpi.com |
Activation of Specific Signaling Pathways (e.g., p38 signaling pathway, Keap1-Nrf2 signaling pathway)
In addition to their effects on cell cycle and apoptosis, this compound derivatives can also modulate specific signaling pathways that are crucial for cellular homeostasis and stress response.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to a wide range of environmental and intracellular stresses, including oxidative stress and inflammatory cytokines. mdpi.comnih.gov The activation of the p38 pathway can lead to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis. mdpi.comresearchgate.net While direct evidence for the modulation of the p38 pathway by this compound itself is limited, the broader class of benzimidazoles has been shown to interact with kinase-driven pathways. The activation or inhibition of the p38 pathway is often context-dependent and can have opposing effects on cell survival depending on the specific stimulus and cell type. nih.gov
The Keap1-Nrf2 signaling pathway is another critical cellular defense mechanism that protects cells from oxidative and electrophilic stress. nih.govnih.gov Under normal conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor Keap1. frontiersin.org However, in response to stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the expression of a battery of antioxidant and detoxification genes. nih.govfrontiersin.org The activation of the Keap1-Nrf2 pathway is a potential therapeutic strategy for diseases associated with oxidative stress. While specific studies on this compound are not prevalent, the general principle of modulating this pathway with small molecules is well-established. johnshopkins.edu
Mechanistic Basis of Antimicrobial Action
The antimicrobial effects of this compound and its derivatives are attributed to their ability to interfere with essential cellular processes in microorganisms. Research into the broader class of benzimidazoles has revealed specific molecular interactions with microbial components and enzymes, leading to the inhibition of vital functions and ultimately, cell death. The primary mechanisms identified are the disruption of fungal cell membrane integrity through the inhibition of ergosterol (B1671047) biosynthesis and the impairment of bacterial DNA replication via the inhibition of topoisomerase enzymes.
Molecular Interactions with Microbial Components or Enzymes
The efficacy of benzimidazole derivatives as antimicrobial agents stems from their specific interactions with key microbial enzymes. These interactions are often governed by the structural characteristics of the benzimidazole core and the nature of its substituents.
Inhibition of Fungal Ergosterol Biosynthesis:
A crucial mechanism of antifungal action for certain benzimidazole derivatives is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
Research has demonstrated that some benzimidazole compounds specifically target and inhibit the enzyme lanosterol (B1674476) 14α-demethylase (Erg11p or CYP51), a key enzyme in the ergosterol biosynthesis pathway. nih.govnih.gov Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts the fungal cell membrane, increases its permeability, and ultimately leads to cell death. nih.govresearchgate.net Transcriptional profiling of Candida albicans treated with antifungal benzimidazole derivatives has shown a significant upregulation of genes involved in the ergosterol biosynthesis pathway, a cellular response consistent with the inhibition of this pathway. nih.gov
While direct studies on this compound are limited, the known mechanism of other antifungal benzimidazoles suggests that it and its derivatives could potentially exert their antifungal effects through a similar inhibition of Erg11p. The methoxy groups at the 4 and 7 positions may influence the binding affinity of the molecule to the active site of this fungal enzyme.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV:
In the realm of antibacterial activity, several benzimidazole derivatives have been identified as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, playing a critical role in managing DNA supercoiling. nih.gov
DNA gyrase introduces negative supercoils into the bacterial chromosome, a process necessary for the initiation of DNA replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication, allowing for proper segregation into daughter cells. Inhibition of these enzymes leads to disruptions in DNA synthesis and chromosome segregation, ultimately resulting in bacterial cell death.
Structure-activity relationship studies have suggested that the nature of substituents on the benzimidazole ring can significantly influence the inhibitory activity against these enzymes. For instance, some studies on related heterocyclic compounds have indicated that electron-donating substituents, such as methoxy groups, can enhance inhibitory activities against DNA gyrase. nih.gov This suggests that the 4,7-dimethoxy substitution pattern on the benzimidazole core could be favorable for antibacterial activity by promoting interaction with the ATP-binding sites of DNA gyrase and topoisomerase IV. nih.gov Molecular docking studies on various benzimidazole derivatives have further supported the potential for these compounds to bind effectively to the active sites of these bacterial enzymes. spast.orgresearchgate.net
The table below summarizes the inhibitory activities of some benzimidazole derivatives against microbial enzymes, illustrating the potential targets for compounds like this compound.
| Compound Class | Target Enzyme | Target Organism | Observed Effect | Reference |
| Benzimidazole Urea Derivatives | DNA Gyrase and Topoisomerase IV | Various Bacteria | Potent dual inhibition | nih.gov |
| (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole | Erg11p (Lanosterol 14α-demethylase) | Candida species | Inhibition of ergosterol biosynthesis | nih.govnih.gov |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs | DNA Gyrase | Staphylococcus aureus, Bacillus subtilis | Strong inhibition (IC50 of 0.15 µg/mL and 0.25 µg/mL respectively) | nih.gov |
Future Research Directions and Unexplored Avenues for 4,7 Dimethoxy 1 Methylbenzimidazole
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 4,7-dimethoxy-1-methylbenzimidazole will likely pivot towards greener and more efficient technologies that offer scalability and minimize environmental impact. An optimized process for preparing the key intermediate, 4,7-dimethoxy-1H-benzimidazole, has been reported, starting from 1,4-dimethoxybenzene (B90301). researchgate.net
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry offers a paradigm shift from traditional batch processing, enabling safer, more consistent, and scalable production of chemical compounds. youtube.com This approach is particularly advantageous for reactions that are exothermic or involve hazardous reagents. youtube.com The application of flow chemistry to benzimidazole (B57391) synthesis has been demonstrated for various derivatives, showcasing its potential for high-yield, multigram-scale preparation. nih.govacs.org
Future research should focus on translating the synthesis of this compound to a continuous flow process. This would involve the optimization of reaction parameters such as temperature, flow rate, and catalyst loading to maximize yield and purity. youtube.com The development of a robust flow-based protocol would not only enhance the scalability of its production but also improve process safety and reduce waste. youtube.comacs.org
Biocatalytic and Chemoenzymatic Approaches
Biocatalysis and chemoenzymatic strategies are at the forefront of sustainable chemistry, utilizing enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.govmdpi.com The enzymatic synthesis of benzimidazoles has been explored, demonstrating the potential of enzymes like catalase to mediate cyclization and dehydrogenation steps in water. nih.gov Chemoenzymatic approaches, which combine chemical synthesis with enzymatic steps, offer a powerful toolkit for creating complex molecules. nih.gov
For this compound, future research could explore the use of methyltransferases for the specific N-methylation step. scispace.comacs.org This would involve identifying or engineering a suitable enzyme that can selectively methylate the N-1 position of the 4,7-dimethoxybenzimidazole precursor. Such a chemoenzymatic route could offer a more environmentally friendly alternative to traditional methylation reagents.
Advanced Computational Modeling for Complex Systems
Computational modeling has become an indispensable tool in modern chemical research, accelerating the design and discovery of new molecules and materials.
Machine Learning and AI in Molecular Design and Property Prediction
In the context of this compound, ML algorithms could be employed to:
Predict Biological Activity: By training models on datasets of known benzimidazole derivatives with specific biological activities (e.g., anticancer, antifungal), it may be possible to predict the potential therapeutic applications of this compound and its analogs. acs.orgresearchgate.netnih.govnih.gov
Optimize Molecular Properties: AI-driven platforms can be used to virtually screen modifications to the this compound scaffold to enhance desired properties while minimizing undesirable ones. nih.govspringernature.comacs.org
Multi-Scale Simulations of Material and Biological Systems
Multi-scale simulations bridge the gap between the atomic and macroscopic scales, providing a holistic understanding of how molecular-level interactions influence the bulk properties of materials and the behavior of biological systems. yale.edulaunchtech.aeresearchgate.netyoutube.com This approach is crucial for designing materials with specific functionalities and for understanding the mechanism of action of bioactive molecules. launchtech.aeresearchgate.net
For this compound, multi-scale simulations could be used to:
Model Material Properties: If incorporated into a polymer or framework, simulations could predict the resulting material's mechanical, thermal, and electronic properties. launchtech.aeresearchgate.net
Simulate Biological Interactions: By modeling the interaction of this compound with biological targets, researchers could gain insights into its potential mechanisms of action and guide the design of more potent derivatives.
Integration into Hybrid and Multi-Functional Material Systems
The unique electronic and structural properties of the benzimidazole core make it an attractive building block for advanced materials. nih.govacs.orgnih.gov The future of this compound may lie in its incorporation into hybrid and multi-functional systems.
Research in this area could focus on:
Hybrid Frameworks: Integrating this compound as a linker in metal-organic frameworks (MOFs) or zeolitic imidazolate frameworks (ZIFs) could lead to materials with tailored porosity and functionality for applications in gas separation, catalysis, or sensing. acs.org
Luminescent Materials: Benzimidazole derivatives have shown promise as fluorescent materials. nih.gov Investigating the photophysical properties of this compound and its derivatives could lead to the development of new organic light-emitting diodes (OLEDs) or fluorescent probes.
Bioactive Polymers: Covalently incorporating this compound into biocompatible polymers could create materials with sustained-release properties for drug delivery or with inherent antimicrobial or anticancer activities. acs.org
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Incorporating Benzimidazole Moieties
A significant frontier in materials science is the development of crystalline porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). nih.govrsc.org These materials are synthesized from molecular building blocks (linkers and nodes) to create extended, periodic networks with high surface areas and tunable pore sizes. rsc.orgrsc.org While direct synthesis of COFs or MOFs using this compound as a primary linker has not been reported, the incorporation of the general benzimidazole moiety is an established strategy for creating functional frameworks. researchgate.netresearchgate.net
Benzimidazole-based linkers, such as 5-(benzimidazole-1-yl)isophthalic acid, have been successfully used to construct MOFs with interesting fluorescence properties for selectively detecting metal ions like Fe(III) and Cr(VI) in water. rsc.orgnih.gov Similarly, azine-linked COFs have shown promise in the preparation of mixed-matrix membranes for gas separation applications, such as CO₂/CH₄ separation. nih.gov The imidazole (B134444) ring within these structures offers sites for metal coordination and hydrogen bonding, which can influence the final architecture and properties of the material. researchgate.net Three-dimensional COFs with imidazole linkages have been synthesized via multicomponent reactions and have demonstrated excellent activity as metal-free catalysts for electrochemical hydrogen peroxide production. nih.gov
Future Research Directions: The unique structure of this compound makes it an intriguing candidate for a building block in new COFs and MOFs. Future research could focus on:
Synthesis of Novel Linkers: Functionalizing the this compound core with carboxylic acid, aldehyde, or amine groups to create novel multitopic linkers suitable for MOF and COF synthesis.
Modulating Pore Environments: The methoxy (B1213986) groups are expected to create a distinct chemical environment within the pores of the resulting framework. This could be exploited for selective guest adsorption, catalysis, or sensing applications where specific host-guest interactions are desired.
Responsive Materials with Stimuli-Responsive Properties
"Smart" or stimuli-responsive materials, which change their properties in response to external triggers like pH, temperature, light, or chemical analytes, are at the forefront of materials innovation for drug delivery and tissue engineering. nih.govnih.govresearchgate.net The benzimidazole scaffold has been utilized in the creation of such materials. For instance, a carboxylic acid-functionalized benzimidazole derivative was shown to form a supramolecular organogel and a metallogel that exhibited aggregation-induced enhanced emission (AIEE) and responded to temperature changes and the presence of chemical agents like EDTA. rsc.org The formation of these gels is driven by non-covalent interactions such as hydrogen bonding and π–π stacking, in which the benzimidazole ring plays a crucial role. rsc.org
Hydrogels, which are cross-linked polymer networks that swell in water, can be made stimuli-responsive. researchgate.netnih.gov The incorporation of imidazole moieties into polymer chains can impart pH-responsiveness due to the protonation/deprotonation of the imidazole nitrogen. researchgate.net This allows for the development of systems that can release an encapsulated payload, such as a drug, in the specific pH environments found in certain tissues or organelles, like tumors (acidic pH) or the lysosome. nih.govnih.gov
Future Research Directions: For this compound, unexplored avenues in responsive materials include:
Novel Hydrogel and Organogel Formation: Investigating the ability of functionalized this compound derivatives to act as gelators. The methoxy groups could enhance solubility in various solvents and provide additional hydrogen bond accepting sites, potentially leading to gels with novel properties and responsiveness.
Multi-Stimuli Responsiveness: Designing polymers incorporating the this compound unit to create materials that respond to multiple stimuli. For example, by combining the inherent pH sensitivity of the benzimidazole ring with light-sensitive or temperature-sensitive components, materials with finely tunable properties could be developed. researchgate.netrsc.org
Sensing Applications: The electronic nature of the this compound core could be exploited in sensors. A change in the local environment (e.g., binding of an ion) could perturb the electronic structure, leading to a detectable change in fluorescence or color, a principle already demonstrated in some benzimidazole-based systems. rsc.org
Deeper Mechanistic Exploration of Biological Interactions
While many benzimidazole derivatives are known for their broad-spectrum biological activities, a deep understanding of their interactions at a molecular level is often lacking. nih.gov Future research must move beyond simple activity screening to detailed mechanistic studies to unlock the full therapeutic potential and anticipate challenges like off-target effects and resistance.
Unraveling Off-Target Effects at a Molecular Level
A significant challenge in drug development is that many compounds exhibit biological activity through unintended "off-target" interactions, which can lead to unexpected toxicity or mask the true mechanism of action. nih.govnih.gov It is a common reason for the failure of drugs in clinical trials. nih.gov Studies using CRISPR-Cas9 gene-editing technology have revealed that for several cancer drugs, the presumed protein target is not essential for the drug's efficacy, indicating that the drug kills cells via off-target effects. nih.govnih.gov For example, the anticancer activity of the PAK4 inhibitor PF-3758309 was found to be independent of the PAK4 protein, as cells lacking the gene were still sensitive to the drug. nih.gov
Future Research Directions: If this compound is identified as having a specific biological activity (e.g., as an anticancer or antimicrobial agent), a rigorous investigation of its mechanism of action is imperative. A future research program should include:
Genetic Target Validation: Employing CRISPR-Cas9 to knock out the putative target of this compound in relevant cell lines. Comparing the sensitivity of the knockout cells to the wild-type cells would definitively prove whether the interaction is on-target or off-target.
Target Deconvolution: In the event of confirmed off-target activity, genetic or proteomic screening methods could be used to identify the true molecular target(s) responsible for the compound's effects.
Structural Biology of Off-Target Interactions: Once an off-target is identified, co-crystallization or cryo-electron microscopy studies could be pursued to understand the molecular basis of the unintended binding, providing a roadmap for rationally designing out the unwanted interaction in next-generation derivatives.
Investigating Resistance Mechanisms at a Molecular Scale
The emergence of drug resistance is a major obstacle in the treatment of infectious diseases and cancer. For benzimidazole anthelmintics, resistance is a well-documented and growing problem. nih.gov The primary mechanism of resistance involves specific single nucleotide polymorphisms (SNPs) in the gene encoding for β-tubulin, the drug's target protein. These mutations result in amino acid substitutions that reduce the binding affinity of benzimidazole drugs. nih.gov
In hookworms, key resistance-conferring mutations have been identified at specific codons, including Q134H, F167Y, E198A/K/V, and F200Y/L. nih.gov Molecular docking and dynamics simulations have shown that mutations like E198K and Q134H can significantly weaken the binding of benzimidazoles by reducing hydrogen bond contacts and increasing the binding free energy. nih.gov
Future Research Directions: To proactively address potential resistance to this compound, research should focus on:
Predictive Molecular Modeling: Performing in silico docking and molecular dynamics simulations of this compound with wild-type and known resistant mutant β-tubulin structures. This would help predict whether the compound is likely to be effective against existing resistant strains and guide the design of derivatives that can overcome these mutations.
In Vitro Evolution of Resistance: Subjecting microorganisms or cancer cell lines to increasing concentrations of this compound to select for resistant mutants.
Genomic and Structural Analysis of Resistance: Once resistant strains are generated, sequencing the gene of the target protein (e.g., β-tubulin) to identify the specific mutations responsible for resistance. Subsequent structural and biophysical studies could then elucidate precisely how these mutations prevent the drug from binding effectively.
Exploration of New Application Domains Based on Unique Electronic and Structural Features
The utility of a molecule is fundamentally linked to its electronic and structural properties. The benzimidazole system is an electron-rich heterocycle, and its electronic properties can be finely tuned through substitution. nih.govnih.gov The introduction of two electron-donating methoxy groups and an N-methyl group in this compound is expected to significantly alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels compared to the unsubstituted parent compound.
Strategies such as creating donor-acceptor (D-A) architectures are known to modulate the excited-state energy landscapes of molecules, which is critical for applications in organic electronics and photophysics. acs.org By strategically positioning electron-donating and electron-withdrawing groups on a scaffold like benzimidazole, properties such as intramolecular charge transfer (ICT) can be engineered, leading to materials with interesting photoluminescent or electronic characteristics. acs.org The selection of proper electron donors and acceptors allows for precise tailoring of the optical and electronic properties of resulting materials. researchgate.net
Future Research Directions: The specific electronic signature of this compound suggests several unexplored application domains:
Organic Electronics: Investigating the use of this compound as a building block for organic semiconductors. Its electron-donating nature makes it a candidate for the donor component in a D-A type polymer or small molecule for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Photoluminescent Probes: Exploring its potential as a fluorescent sensor. The binding of a specific analyte (e.g., a metal ion or a biomolecule) to the benzimidazole core or the methoxy groups could perturb its electronic structure, resulting in a measurable change in its fluorescence emission (a "turn-on" or "turn-off" response).
Novel Ligands in Catalysis: The electron-rich nature of the molecule could make it an effective ligand for stabilizing transition metal catalysts in various oxidation states. Its potential in coordinating with metals like copper, palladium, or iridium for cross-coupling or other organic transformations warrants investigation.
Q & A
Q. How should researchers handle discrepancies between calculated and experimental elemental analysis data?
Q. What statistical methods are recommended for SAR studies involving benzimidazole derivatives?
- Methodological Answer : Multivariate regression (e.g., PLS or CoMFA) correlates substituent parameters (Hammett σ, π) with bioactivity. Use ANOVA to assess significance (p<0.05) and cluster analysis to group analogs by efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
